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molecular formula C12H19NO2 B8520121 [3-(1-Ethyl-1-methoxy-propyl)-pyridin-2-yl]-methanol

[3-(1-Ethyl-1-methoxy-propyl)-pyridin-2-yl]-methanol

Cat. No. B8520121
M. Wt: 209.28 g/mol
InChI Key: WKAFFIJZSFDUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863293B2

Procedure details

To a solution of 3-(1-ethyl-1-methoxy-propyl)-2-methyl-pyridine (0.185 g, 0.884 mmol) in CH2Cl2 (3 mL) was added TFAA (1 mL). The mixture was stirred for 24 h. K2CO3 (0.60 g, 4.3 mmol) in water (10 mL) was added. The aqueous mixture was extracted with CH2Cl2 (4×25 mL), and the combined organic layers were dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, and the residue was purified by flash chromatography on a silica gel column (3:1 Et2O/CH2Cl2), affording [3-(1-ethyl-1-methoxy-propyl)-pyridin-2-yl]-methanol as a yellow oil (0.111 g, 60%). 1H NMR (CDCl3) δ 0.70 (t, 6H, J=7.5 Hz), 1.76-1.88 (m, 2H), 1.89-2.01 (m, 2H), 3.06 (s, 3H), 4.93 (s, 2H), 7.21 (dd, 1H, J=7.8, 4.8 Hz), 7.56 (dd, 1H, J=7.8, 1.5 Hz), 8.47 (dd, 1H, J=4.8, 1.5 Hz).
Quantity
0.185 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:8]1[C:9]([CH3:14])=[N:10][CH:11]=[CH:12][CH:13]=1)([O:6][CH3:7])[CH2:4][CH3:5])[CH3:2].C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:16].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.O>[CH2:1]([C:3]([C:8]1[C:9]([CH2:14][OH:16])=[N:10][CH:11]=[CH:12][CH:13]=1)([O:6][CH3:7])[CH2:4][CH3:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.185 g
Type
reactant
Smiles
C(C)C(CC)(OC)C=1C(=NC=CC1)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with CH2Cl2 (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column (3:1 Et2O/CH2Cl2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C(CC)(OC)C=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.111 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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